Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
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Overview
Description
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a white to yellow solid and has a molecular weight of 213.15 .
Molecular Structure Analysis
The linear formula of this compound is C8H18Cl2N2 . The InChI code is 1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H .
Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 213.15 . The storage temperature is 2-8°C .
Scientific Research Applications
Pyrazine Derivatives in the Food Industry
Pyrazines are volatile heterocyclic nitrogen-containing compounds that impart distinct flavors such as baking, roasted, and nutty in food products. These compounds are synthesized primarily through the Maillard reaction (MR), a crucial method in the food industry for flavor enhancement. Notably, pyrazines are desirable for their flavoring properties, and strategies to promote their generation during food processing are of significant interest. Conversely, in certain scenarios, controlling the MR to minimize the formation of harmful MR products, undesirable color, and off-flavors is essential, which inadvertently affects pyrazine formation. Various control strategies, such as the use of new reactants, modification of reaction conditions, and adoption of emerging techniques like ultrasound, have been highlighted. These strategies are applicable for achieving controlled pyrazine synthesis in the food industry (Yu et al., 2021).
Catalytic Applications in Pharmaceutical Synthesis
Pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine, are key precursors in the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The synthesis of substituted pyranopyrimidine and pyridopyrimidindione derivatives through one-pot multicomponent reactions using diversified hybrid catalysts is critical. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and various solvent-free conditions. The review focuses on the application of these catalysts for the synthesis of pyranopyrimidine scaffolds, highlighting the importance of these structures in the development of lead molecules (Parmar et al., 2023).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Pyrrolopyrazine derivatives, a class of compounds to which octahydro-1h-pyrido[1,2-a]pyrazine belongs, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
One study suggests that certain compounds with a similar structure display high affinity toward the í-opioid receptors .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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